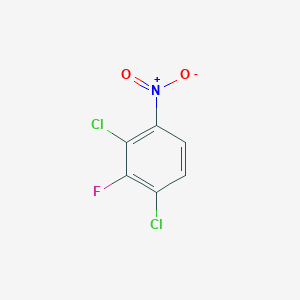
2'-Iodoacetophenone
Overview
Description
2′ -Iodoacetophenone is a halogenated aromatic ketone.
Mechanism of Action
Target of Action
2’-Iodoacetophenone is a halogenated aromatic ketone
Mode of Action
For instance, it can undergo carbocyclization with various disubstituted alkynes in the presence of a cobalt catalyst and zinc powder . This reaction could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
It’s known that this compound can be used in the synthesis of indene derivatives . Indene derivatives are involved in various biochemical pathways and have diverse biological activities.
Pharmacokinetics
The physicochemical properties of this compound, such as its molecular weight (24605 g/mol) and density (172 g/mL at 25 °C) , can influence its pharmacokinetic properties.
Action Environment
The action, efficacy, and stability of 2’-Iodoacetophenone can be influenced by various environmental factors. For instance, it’s known to be sensitive to light , which can affect its stability and activity. Furthermore, factors such as pH, temperature, and the presence of other molecules can potentially influence its action.
Biochemical Analysis
Biochemical Properties
2’-Iodoacetophenone plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to react with boronic acids to form aryl boronic acid derivatives, which are important in the synthesis of bioactive molecules . Additionally, 2’-Iodoacetophenone can undergo reactions with dipole-containing additives to form dichlorodiphenyldichloroethane, a compound used as a fungicide, insecticide, and herbicide . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
2’-Iodoacetophenone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. While specific studies on its cellular effects are limited, its role in the synthesis of bioactive molecules suggests potential impacts on cell function. For instance, the formation of aryl boronic acid derivatives can affect cellular signaling pathways and gene expression by interacting with specific proteins and enzymes .
Molecular Mechanism
The molecular mechanism of 2’-Iodoacetophenone involves its ability to undergo α-functionalization reactions, such as Kornblum oxidation and C–H functionalization . These reactions are crucial for the synthesis of various natural products and pharmaceuticals. In Kornblum oxidation, the reaction uses iodine and dimethylsulfoxide to form arylglyoxal as the key intermediate . This intermediate can then participate in further biochemical reactions, demonstrating the compound’s role in complex molecular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Iodoacetophenone can change over time due to its stability and degradation. The compound is sensitive to light, which can affect its stability and lead to degradation . Long-term studies on its effects on cellular function are limited, but its role in the synthesis of bioactive molecules suggests potential long-term impacts on cellular processes.
Dosage Effects in Animal Models
The effects of 2’-Iodoacetophenone in animal models can vary with different dosagesIt is important to consider the threshold effects and potential toxicity when using this compound in animal studies .
Metabolic Pathways
2’-Iodoacetophenone is involved in various metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, the compound undergoes oxidation, reduction, and hydrolysis, often catalyzed by cytochrome P450 enzymes . Phase II reactions involve conjugation with endogenous molecules, such as glucuronic acid, to increase the compound’s hydrophilicity and facilitate its excretion . These metabolic pathways highlight the compound’s role in biochemical processes and its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 2’-Iodoacetophenone within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s light sensitivity and chemical properties suggest that it may be transported and distributed in a manner that protects it from degradation . Understanding these interactions is crucial for determining the compound’s localization and accumulation within biological systems.
Subcellular Localization
The subcellular localization of 2’-Iodoacetophenone is influenced by its chemical properties and interactions with cellular components. While specific studies on its localization are limited, the compound’s role in biochemical reactions suggests that it may be directed to specific compartments or organelles within the cell . Post-translational modifications and targeting signals may play a role in its localization and activity.
Properties
IUPAC Name |
1-(2-iodophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXCBCXNCQGZPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30286592 | |
| Record name | 2'-Iodoacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30286592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2142-70-3 | |
| Record name | o-Iodoacetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46625 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2'-Iodoacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30286592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-Iodoacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2'-iodoacetophenone a valuable building block in organic synthesis?
A1: this compound serves as a versatile starting material for synthesizing various complex molecules due to the presence of both the iodine atom and the ketone group. [, , , , ] The iodine atom, strategically positioned ortho to the ketone, participates readily in palladium-catalyzed reactions. These reactions, including carbonylation [, , ], Sonogashira coupling [], and cross-coupling reactions [], enable the construction of diverse molecular scaffolds.
Q2: How can this compound be used to synthesize optically active compounds?
A2: Research demonstrates that this compound can be utilized to create chiral molecules, which are essential in pharmaceutical development. [] For instance, baker's yeast facilitated the enantioselective reduction of this compound, yielding (S)-3-methylphthalide after a palladium-catalyzed carbonylation. [] This highlights the potential of employing this compound in enantioselective synthesis strategies.
Q3: Are there alternative synthetic routes to access specific enantiomers of target molecules derived from this compound?
A3: Yes, researchers successfully synthesized both (R)- and (S)-enantiomers of 3-alkylated phthalides using enzymatic strategies. [] They achieved this by employing pig liver esterase, horse liver esterase, or lipase from Candida rugosa to selectively hydrolyze α-alkylated 2-halobenzyl acylates. This approach provides a route to obtain specific enantiomers by choosing the appropriate enzyme. []
Q4: Can this compound be used to generate heterocyclic compounds?
A4: Yes, this compound serves as a valuable precursor for synthesizing dibenzothiazepines. [] A "one-pot" copper chloride-catalyzed C-S bond coupling reaction involving this compound and 2-aminobenzenethiols or 2,2′-disulfanediyldianilines, mediated by N,N′-dimethylethane-1,2-diamine (DMEDA), efficiently yields dibenzo[b,f][1,4]thiazepines. [] This method highlights the utility of this compound in accessing important heterocyclic structures.
Q5: Beyond its applications in organic synthesis, are there other research areas where this compound plays a significant role?
A5: While the provided research primarily emphasizes its synthetic applications, the unique structural features of this compound suggest potential in other research areas. For example, its ability to form benzofulvenes through Sonogashira and Barluenga couplings followed by cycloisomerization [] indicates possibilities in material science, particularly for developing novel organic materials with tailored properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


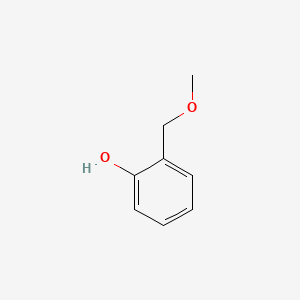
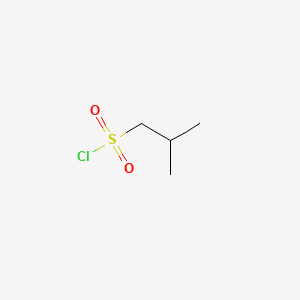
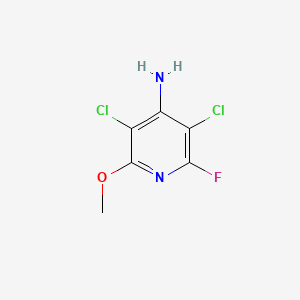

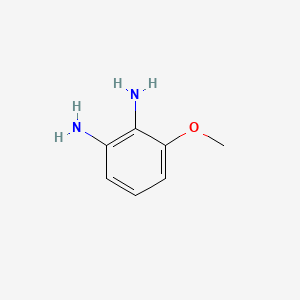

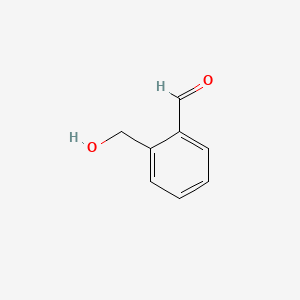
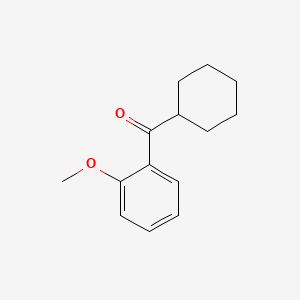

![n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1295821.png)
![1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1295822.png)
![7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine](/img/structure/B1295823.png)
![Thieno[2,3-c]furan-4,6-dione](/img/structure/B1295826.png)
